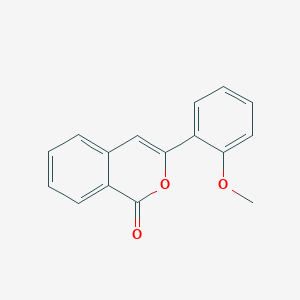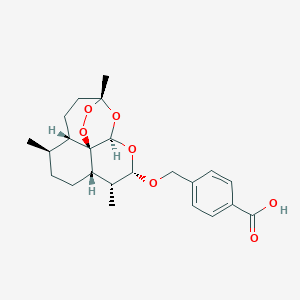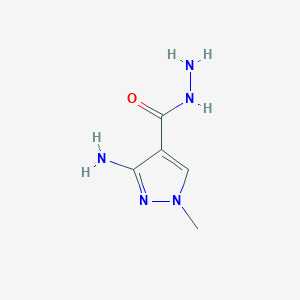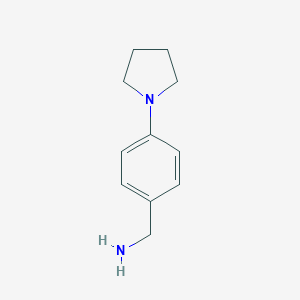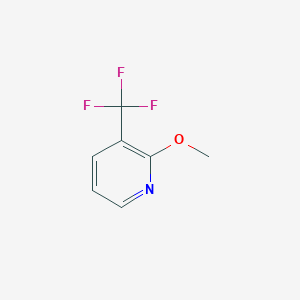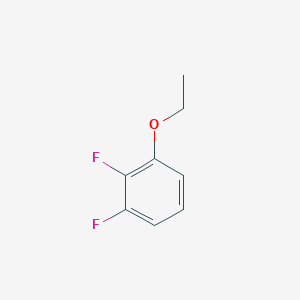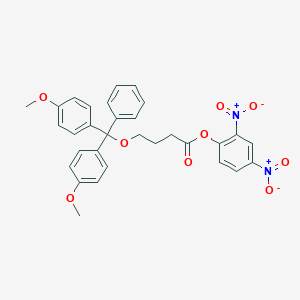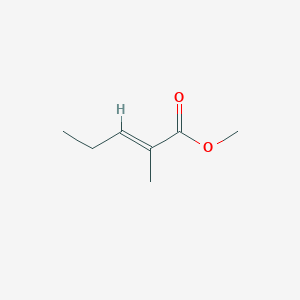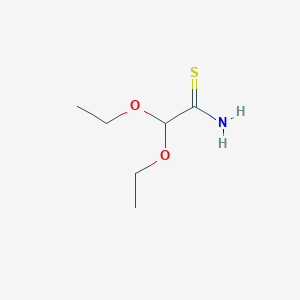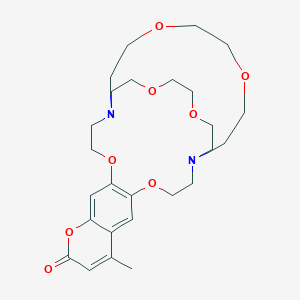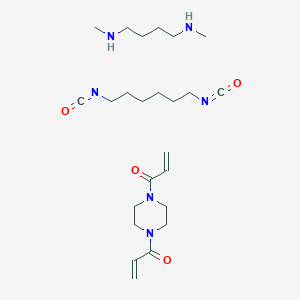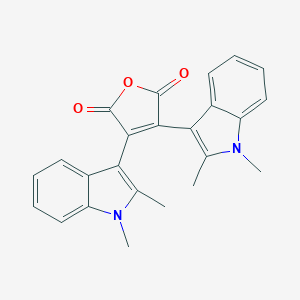
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione, also known as DIF-1, is a natural compound found in Dictyostelium discoideum, a soil-dwelling amoeba. DIF-1 has been found to have potential therapeutic applications due to its ability to regulate cell differentiation, proliferation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to regulate cell differentiation and proliferation in various cell types, including cancer cells. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been shown to induce differentiation and apoptosis in leukemia cells, breast cancer cells, and prostate cancer cells. It has also been found to inhibit the growth and metastasis of melanoma cells.
Wirkmechanismus
The mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione is not fully understood. However, it has been proposed that 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione regulates cell differentiation and proliferation by modulating the Wnt signaling pathway. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to inhibit the activity of β-catenin, a key component of the Wnt signaling pathway, leading to the downregulation of target genes involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has also been found to inhibit the migration and invasion of cancer cells by downregulating MMP-2 and MMP-9 expression. Additionally, 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to regulate the differentiation of stem cells into various cell types, including neurons, adipocytes, and osteoblasts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low toxicity. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione. One direction is to investigate the potential of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione as a therapeutic agent for various types of cancer. Another direction is to explore the use of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in regenerative medicine for the differentiation of stem cells into specific cell types. Furthermore, the mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the condensation of two molecules of indole-3-acetaldehyde with one molecule of furan-2,5-dione in the presence of a Lewis acid catalyst. The resulting product is purified via column chromatography to obtain pure 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione.
Eigenschaften
CAS-Nummer |
122641-56-9 |
|---|---|
Produktname |
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione |
Molekularformel |
C24H20N2O3 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
3,4-bis(1,2-dimethylindol-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C24H20N2O3/c1-13-19(15-9-5-7-11-17(15)25(13)3)21-22(24(28)29-23(21)27)20-14(2)26(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
InChI-Schlüssel |
ONWINYUCXPZMJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
Synonyme |
3,4-BIS-(1,2-DIMETHYL-1H-INDOL-3-YL)-FURAN-2,5-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





